methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Methyl 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-Carboxylate, also known as 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-Carboxylic Acid Methyl Ester, has been identified to target Mycobacterium tuberculosis and kinase enzymes such as EGFR, Her2, VEGFR2, and CDK2 . These targets play crucial roles in the pathogenesis of tuberculosis and the regulation of cell proliferation and survival, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. In the case of Mycobacterium tuberculosis, the compound displays in vitro activity against the green fluorescent protein (GFP) reporter strain . For kinase enzymes, the compound acts as an inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 .
Biochemical Pathways
The compound affects the biochemical pathways associated with the growth and survival of Mycobacterium tuberculosis and cancer cells . By inhibiting the activity of key enzymes, the compound disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis and cancer cells . In the case of cancer cells, the compound induces cell cycle arrest and apoptosis, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Biochemical Analysis
Biochemical Properties
Methyl 4-Amino-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxylate has been found to interact with various enzymes and proteins. For instance, it has been reported to be a potent and selective inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The compound provides ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Cellular Effects
In cellular assays, this compound has shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase, thereby preventing ATP from binding and the kinase from being activated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine in the presence of a base such as sodium hydride . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can have enhanced biological activities or different pharmacological profiles .
Scientific Research Applications
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-iodo-7-(2-β-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and facilitates its incorporation into more complex molecular frameworks .
Properties
IUPAC Name |
methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYXVFNNUIUREC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=NC(=C12)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575976 |
Source
|
Record name | Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126149-77-7 |
Source
|
Record name | Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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